
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is an organic compound characterized by the presence of an acetamidophenoxy group attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol typically involves the Williamson ether synthesis. This method uses p-acetamidophenol and 1-methyl-1,2-propanediol as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Parameters such as reaction time, temperature, and reactant ratios are carefully controlled. For example, an optimal reaction time of 16 hours, a temperature of 170°C, and a reactant ratio of 1:5 have been reported to yield high purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis [(p-acetamidophenoxy) methyl] methane: A compound with multiple acetamidophenoxy groups attached to a central methane core.
Hexa-p-acetamidophenoxycyclotriphosphazene: A cyclophosphazene derivative with acetamidophenoxy groups.
Uniqueness
3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is unique due to its specific structure, which combines the properties of acetamidophenoxy and propanediol
Propiedades
Número CAS |
63905-27-1 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-[4-(2,3-dihydroxybutoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-8(14)12(16)7-17-11-5-3-10(4-6-11)13-9(2)15/h3-6,8,12,14,16H,7H2,1-2H3,(H,13,15) |
Clave InChI |
OBNUTEJYDRDZQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(COC1=CC=C(C=C1)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


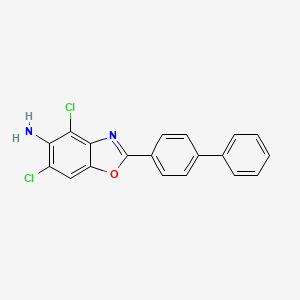
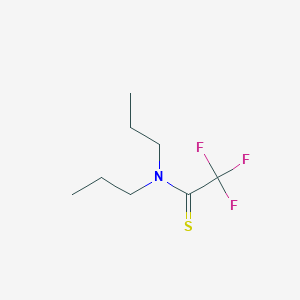
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
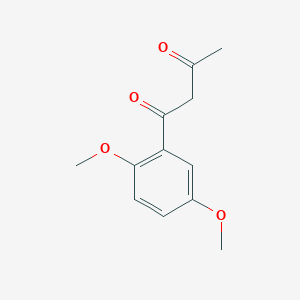
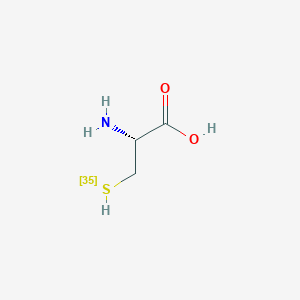
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)

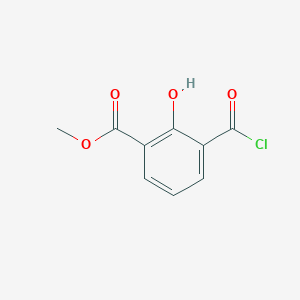
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
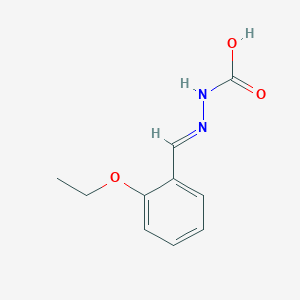
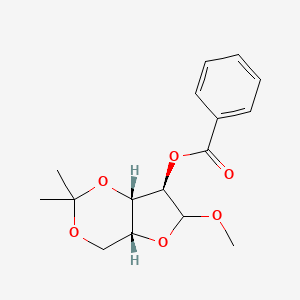
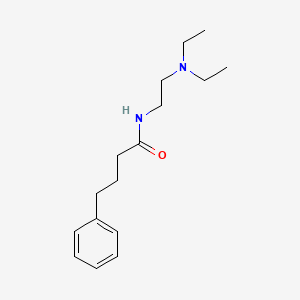
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
